molecular formula C18H21N5O3 B2805726 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide CAS No. 899995-70-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2805726
CAS No.: 899995-70-1
M. Wt: 355.398
InChI Key: RDEUSULURLCECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a pyrazolopyrimidine derivative characterized by a tert-butyl group at the N1 position and a meta-tolyloxy acetamide substituent. The synthesis of related pyrazolopyrimidines typically involves cyclocondensation reactions, as exemplified by the preparation of tert-butyl pyrazolopyrimidine intermediates (e.g., tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate) using hydrazine hydrate and acetic acid under reflux conditions, yielding ~62% with confirmed $ ^1\text{H-NMR} $ spectral data . The tert-butyl group enhances steric bulk and metabolic stability, while the m-tolyloxy moiety may influence lipophilicity and target binding. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antifolate agents .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-6-5-7-13(8-12)26-10-15(24)21-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEUSULURLCECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and an m-tolyloxyacetamide moiety, enhancing its lipophilicity and potentially influencing its biological activity. The molecular structure is represented as follows:

N 1 tert butyl 4 oxo 1H pyrazolo 3 4 d pyrimidin 5 4H yl 2 m tolyloxy acetamide\text{N 1 tert butyl 4 oxo 1H pyrazolo 3 4 d pyrimidin 5 4H yl 2 m tolyloxy acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The mechanism often involves:

  • Inhibition of Kinases : The compound may inhibit specific kinases that play a role in cell proliferation, thereby exhibiting potential anticancer properties.
  • Signal Transduction Modulation : By interacting with signaling pathways, it can alter cellular responses, leading to apoptosis in cancer cells.

Biological Activity Summary

Biological Activity Description
Anticancer Activity Inhibits specific kinases associated with tumor growth.
Antimicrobial Properties Exhibits activity against various microbial strains.
Antiviral Potential May show efficacy against viral infections due to structural similarities with known antiviral agents.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Studies : Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of breast and lung cancer cells in vitro .
  • Mechanistic Insights : A study revealed that pyrazolo[3,4-d]pyrimidine derivatives could modulate the activity of phospholipase D (PLD), an enzyme involved in cancer cell signaling pathways . This modulation suggests a broader mechanism of action for compounds within this class.
  • Synthesis and Derivatives : The synthesis of this compound can be achieved through various methods involving cyclization reactions starting from 5-amino derivatives . These synthetic pathways are crucial for developing analogs with enhanced biological activities.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effectiveness of similar pyrazolo[3,4-d]pyrimidine compounds against human cancer cell lines. The results indicated that these compounds could reduce cell viability significantly at low micromolar concentrations, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. Results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several classes of bioactive molecules.

Structural Analogues in Patented Compounds

discloses patented quinoline derivatives (e.g., N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide), which differ in core heterocycle (quinoline vs. pyrazolopyrimidine) and substituents (tetrahydrofuran-oxy, piperidinylidene). These compounds prioritize solubility and kinase selectivity through polar oxygen-rich groups, contrasting with the tert-butyl and m-tolyloxy groups in the target compound, which favor lipophilic interactions .

Pyrazolopyrimidine-Based Antifolates

LY231514 (a pyrazolopyrimidine analogue with a glutamic acid side chain) is a potent antifolate targeting thymidylate synthase.

Naphthyridine Derivatives

Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine-acetamide derivative, shares the acetamide functional group but utilizes a naphthyridine core for atherosclerosis treatment. Its trifluoromethyl and difluorophenyl substituents enhance binding to phospholipase A2 inhibitors, whereas the target compound’s pyrazolopyrimidine core may align with kinase ATP-binding domains .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Therapeutic Area Key Features
Target Compound Pyrazolopyrimidine tert-butyl, m-tolyloxy acetamide Not reported Kinase inhibition? High lipophilicity, metabolic stability
LY231514 Pyrazolopyrimidine Glutamic acid, ethylbenzoyl ~500 (estimated) Anticancer (antifolate) Targets thymidylate synthase
Goxalapladib 1,8-Naphthyridine Trifluoromethyl, difluorophenyl 718.80 Atherosclerosis Phospholipase A2 inhibition
Patent Example () Quinoline Tetrahydrofuran-oxy, piperidinylidene ~600–650 Kinase inhibition Enhanced solubility, selectivity

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s tert-butyl group simplifies purification (syrup isolation after dichloromethane washing) compared to polar analogues requiring chromatography .
  • Therapeutic Potential: Unlike LY231514’s antifolate activity, the m-tolyloxy acetamide group may enable kinase inhibition, as seen in related pyrazolopyrimidines targeting JAK3 (IC$_{50}$ < 100 nM) .
  • Pharmacokinetics: The tert-butyl group likely improves metabolic stability over smaller alkyl groups, akin to patented quinoline derivatives with extended half-lives .

Q & A

Q. What synthetic strategies are optimal for preparing N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by amidation or acylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or THF may stabilize intermediates .
  • Catalysts : Triethylamine or DBU is often used to deprotonate intermediates and drive amide bond formation .
  • Temperature control : Reactions may proceed at room temperature for 12–24 hours or under reflux (80–100°C) for faster kinetics .
  • Purity monitoring : TLC or HPLC is critical to track reaction progress and minimize side products .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • X-ray crystallography : Resolves 3D conformation, bond lengths, and angles (e.g., monoclinic crystal systems observed in related pyrazolo-pyrimidines) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration and regiochemistry, particularly for the m-tolyloxy and tert-butyl groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% typical for bioactive studies) and identifies degradation products under stress conditions .

Q. What are the key physicochemical properties influencing its experimental handling?

  • Solubility : Low aqueous solubility (e.g., <0.1 mg/mL in water) necessitates DMSO or ethanol for in vitro studies .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; stable at −20°C in inert atmospheres .
  • LogP : Predicted ~2.5–3.0 (via computational tools), indicating moderate lipophilicity suitable for cellular uptake .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace m-tolyloxy with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., methoxy) groups to modulate target binding .
  • Core modifications : Introduce halogens (Cl, F) to the pyrimidine ring to enhance metabolic stability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with kinase ATP-binding pockets .
  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., kinases) to prioritize derivatives .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic profiling : Use liver microsomes or CYP450 assays to identify rapid oxidation/degradation pathways .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
  • PK/PD modeling : Correlate plasma half-life (t1/2_{1/2}) with target engagement using LC-MS/MS quantification .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Molecular dynamics simulations : Analyze binding to hERG channels or cytochrome P450 isoforms to flag cardiotoxicity or drug-drug interactions .
  • ADMET prediction : Tools like SwissADME or ProTox-II estimate permeability, mutagenicity, and hepatotoxicity .
  • Druggability scoring : Prioritize analogs with QED (Quantitative Estimate of Drug-likeness) >0.5 and PAINS filters to exclude pan-assay interferers .

Key Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents and reagents to avoid hydrolysis side reactions .
  • In vitro assay validation : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates .
  • Data contradiction resolution : Cross-validate HPLC purity with 1^1H NMR integration and HRMS for ambiguous batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.